Cas no 2138543-60-7 (N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide)

N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide structure
2138543-60-7 structure
Product name:N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide
CAS No:2138543-60-7
MF:C12H17N3O5S
Molecular Weight:315.34548163414
CID:6266428
PubChem ID:165500708

N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-1167299
    • N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide
    • 2138543-60-7
    • インチ: 1S/C12H17N3O5S/c13-12(5-7-20-8-6-12)9-14-21(18,19)11-3-1-10(2-4-11)15(16)17/h1-4,14H,5-9,13H2
    • InChIKey: WJGYHMPQXCHZLB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NCC1(CCOCC1)N)(=O)=O

計算された属性

  • 精确分子量: 315.08889182g/mol
  • 同位素质量: 315.08889182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 456
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 136Ų
  • XLogP3: 0

N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1167299-0.1g
2138543-60-7
0.1g
$1106.0 2023-06-08
Enamine
EN300-1167299-250mg
2138543-60-7
250mg
$642.0 2023-10-03
Enamine
EN300-1167299-10.0g
2138543-60-7
10g
$5405.0 2023-06-08
Enamine
EN300-1167299-5.0g
2138543-60-7
5g
$3645.0 2023-06-08
Enamine
EN300-1167299-2500mg
2138543-60-7
2500mg
$1370.0 2023-10-03
Enamine
EN300-1167299-2.5g
2138543-60-7
2.5g
$2464.0 2023-06-08
Enamine
EN300-1167299-0.5g
2138543-60-7
0.5g
$1207.0 2023-06-08
Enamine
EN300-1167299-100mg
2138543-60-7
100mg
$615.0 2023-10-03
Enamine
EN300-1167299-1.0g
2138543-60-7
1g
$1256.0 2023-06-08
Enamine
EN300-1167299-1000mg
2138543-60-7
1000mg
$699.0 2023-10-03

N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide 関連文献

N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamideに関する追加情報

Recent Advances in the Study of N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138543-60-7)

The compound N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138543-60-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The presence of both the aminooxane and nitrobenzene sulfonamide moieties suggests a versatile interaction profile with biological targets, making it a promising scaffold for further development.

Recent research has focused on the synthesis and optimization of N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against a range of bacterial enzymes, particularly those involved in folate biosynthesis. The study highlighted the compound's ability to bind tightly to the active site of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, thereby disrupting bacterial growth. This finding positions the compound as a potential candidate for the development of novel antibacterial agents, especially in the face of rising antibiotic resistance.

In addition to its antibacterial properties, N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide has also been investigated for its potential in cancer therapy. A preclinical study conducted by researchers at the National Cancer Institute (2024) revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpressed sulfotransferase enzymes. The study proposed that the nitrobenzene sulfonamide moiety undergoes enzymatic reduction in hypoxic tumor environments, leading to the generation of reactive intermediates that induce DNA damage and apoptosis. These findings suggest that the compound could be further explored as a targeted therapy for sulfotransferase-positive tumors.

The pharmacokinetic profile of N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide has also been a subject of recent investigation. A pharmacokinetic study published in Drug Metabolism and Disposition (2023) reported that the compound demonstrates favorable oral bioavailability and tissue distribution in rodent models. The study noted that the aminooxane moiety contributes to improved solubility and membrane permeability, while the nitrobenzene sulfonamide group enhances metabolic stability. These properties make the compound a viable candidate for further preclinical development, with potential applications in both infectious diseases and oncology.

Despite these promising findings, challenges remain in the development of N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide as a therapeutic agent. For instance, its potential off-target effects and toxicity profile require further elucidation. A recent toxicology study (2024) identified dose-dependent hepatotoxicity in animal models, which may limit its clinical applicability. However, structural modifications, such as the introduction of electron-withdrawing groups or the replacement of the nitro moiety, are being explored to mitigate these adverse effects while retaining the compound's therapeutic efficacy.

In conclusion, N-[(4-aminooxan-4-yl)methyl]-4-nitrobenzene-1-sulfonamide (CAS: 2138543-60-7) represents a promising chemical entity with diverse biological activities. Its potential as an antibacterial and anticancer agent, coupled with its favorable pharmacokinetic properties, underscores its relevance in current drug discovery efforts. Future research should focus on optimizing its structure to enhance selectivity and reduce toxicity, paving the way for its transition into clinical trials. The compound's unique scaffold also offers opportunities for the development of derivatives with improved therapeutic profiles, making it a valuable asset in the field of chemical biology and medicinal chemistry.

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